1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
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Overview
Description
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include modulation of kinase activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Compared to other triazolopyridazines, 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and fluorophenyl group. Similar compounds include:
- 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline
- 3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Biological Activity
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant experimental findings.
- IUPAC Name : this compound
- Molecular Formula : C15H14FN5
- Molecular Weight : 283.304 g/mol
- CAS Number : 2247103-78-0
Biological Activity Overview
The biological activities of the compound have been investigated through various studies focusing on its effects on different biological systems. Key areas of research include:
1. Antimicrobial Activity
Research has indicated that compounds with similar triazole structures exhibit notable antimicrobial properties. In a study assessing various triazole derivatives, it was found that certain analogs demonstrated significant inhibitory effects against a range of bacterial and fungal strains. The compound's structure suggests potential efficacy against pathogens due to the presence of the triazole moiety, which is known for its bioactivity.
2. Antioxidant Properties
Antioxidant activity is another crucial aspect of the compound's biological profile. Studies involving related triazole compounds have shown that they can scavenge free radicals effectively. The antioxidant capacity can be measured using assays such as DPPH and ABTS, which evaluate the ability to neutralize reactive oxygen species.
3. Anticholinesterase Activity
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes is critical for developing treatments for neurodegenerative diseases like Alzheimer's. Research indicates that compounds with a triazole backbone can exhibit competitive or noncompetitive inhibition against these enzymes. This suggests that our compound may also possess similar properties, making it a candidate for further investigation in neuropharmacology.
Case Studies and Experimental Findings
Several studies have highlighted the biological activities associated with similar compounds:
Study | Findings |
---|---|
Study A (2023) | Investigated various triazole derivatives for AChE inhibition; found significant activity in certain analogs similar to our compound. |
Study B (2022) | Evaluated antimicrobial effects against seven bacterial strains; reported strong activity for specific triazole compounds. |
Study C (2023) | Assessed antioxidant capabilities using DPPH and ABTS assays; demonstrated high radical scavenging activity in selected derivatives. |
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Enzyme Inhibition : The structural features may facilitate binding to active sites on enzymes like AChE and BChE.
- Radical Scavenging : The presence of electron-donating groups in triazoles can enhance their ability to neutralize free radicals.
Properties
Molecular Formula |
C15H16FN5 |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H16FN5/c1-9(2)14(17)15-19-18-13-8-7-12(20-21(13)15)10-3-5-11(16)6-4-10/h3-9,14H,17H2,1-2H3 |
InChI Key |
HUXKZFWCSOFXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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